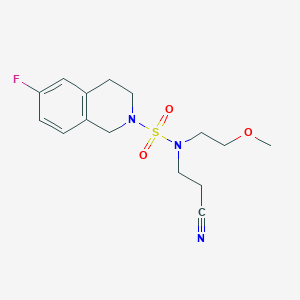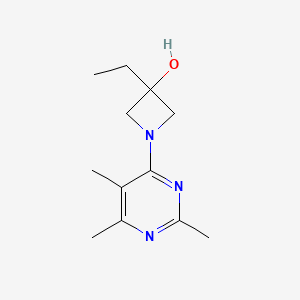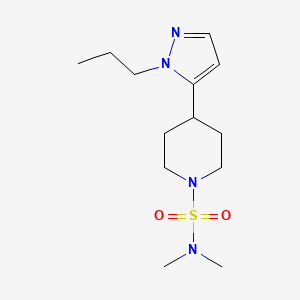![molecular formula C14H26N4O B6626491 1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine](/img/structure/B6626491.png)
1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters in the brain, such as dopamine and acetylcholine. It has also been found to interact with various ion channels, such as sodium and calcium channels.
Biochemical and Physiological Effects:
1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine has been found to produce various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10. In addition, it has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine in lab experiments is its potential as a therapeutic agent for the treatment of various neurological disorders. It has also been found to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory and pain-related disorders. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research on 1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine. One of the main areas of focus is the development of more efficient and scalable synthesis methods for this compound. Another area of focus is the elucidation of its exact mechanism of action, which can help in the development of more targeted therapeutic approaches. Additionally, the potential applications of this compound in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease, need to be further explored. Furthermore, the potential use of this compound as a tool for studying the role of neurotransmitters and ion channels in various physiological and pathological conditions needs to be investigated.
Synthesis Methods
The synthesis of 1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine involves a series of chemical reactions. The starting materials include 5-methyl-1H-pyrazole-3-carboxylic acid, 2-methylpropylamine, and 1,2-dichloroethane. The reaction proceeds through the formation of an intermediate, which is then reacted with piperazine to obtain the final product.
Scientific Research Applications
1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O/c1-12(2)11-19-9-8-17-4-6-18(7-5-17)14-10-13(3)15-16-14/h10,12H,4-9,11H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPDDDKQVOSKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCN(CC2)CCOCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)sulfonyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6626412.png)



![Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B6626426.png)

![3-cyano-N-[(3-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B6626432.png)
![3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B6626440.png)
![6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile](/img/structure/B6626452.png)
![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B6626459.png)
![N-[3-[[2-(methylamino)-2-oxoethyl]carbamoyl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6626472.png)
![N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide](/img/structure/B6626479.png)
![methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate](/img/structure/B6626495.png)
![3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)